molecular formula C13H15BrN2O2 B2502857 Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate CAS No. 1260824-88-1

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate

Cat. No.: B2502857
CAS No.: 1260824-88-1
M. Wt: 311.179
InChI Key: AYCOQEWRAJHBFU-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of an amino group and tert-butyl ester. One common method includes:

    Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions.

    Esterification: Finally, the compound is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or nitriles.

    Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indoles.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic synthesis protocols.

Comparison with Similar Compounds

    Tert-butyl 5-bromo-1H-indole-1-carboxylate: Lacks the amino group, making it less versatile in biological applications.

    Tert-butyl 5-amino-1H-indole-1-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-amino-3-bromo-1H-indole-1-carboxylic acid: Lacks the tert-butyl ester, making it more prone to hydrolysis.

Uniqueness: Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in both chemical synthesis and biological studies.

Properties

IUPAC Name

tert-butyl 5-amino-3-bromoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCOQEWRAJHBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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